![molecular formula C17H15Cl2FN2O3S B7477941 [4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7477941.png)
[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone is a chemical compound that belongs to the class of piperazine derivatives. It has attracted the attention of researchers due to its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of [4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including serotonin, dopamine, and glutamate. It has been shown to enhance the release of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant-like effects. It has also been shown to modulate the activity of glutamate receptors, which may be relevant to its potential therapeutic applications in schizophrenia and Alzheimer's disease.
Biochemical and Physiological Effects
[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone has been shown to have various biochemical and physiological effects. In animal models, it has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in certain brain regions. It has also been shown to decrease the levels of certain stress hormones, such as corticosterone, in the blood. These effects may contribute to its anxiolytic and antidepressant-like effects.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone has several advantages for lab experiments. It has a well-defined chemical structure, which allows for easy synthesis and purification. It also exhibits potent and selective pharmacological effects, which makes it a valuable tool for investigating the role of various neurotransmitter systems in various physiological and pathological conditions. However, it also has some limitations, such as limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research of [4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone. One direction is to investigate its potential therapeutic applications in various disorders, such as anxiety, depression, schizophrenia, and Alzheimer's disease. Another direction is to use it as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. Finally, further studies are needed to elucidate its exact mechanism of action and its effects on various neurotransmitter systems.
Méthodes De Synthèse
The synthesis of [4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone is a multi-step process that involves the reaction of 3-fluorobenzaldehyde with piperazine, followed by the reaction of the resulting compound with 3,4-dichlorobenzenesulfonyl chloride. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to exhibit anxiolytic and antidepressant-like effects in animal models of anxiety and depression. In pharmacology, it has been investigated as a potential drug candidate for the treatment of various disorders, including schizophrenia, bipolar disorder, and Alzheimer's disease. In medicinal chemistry, it has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2FN2O3S/c18-15-5-4-14(11-16(15)19)26(24,25)22-8-6-21(7-9-22)17(23)12-2-1-3-13(20)10-12/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMZUODHTFLZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)
![3,7-Dimethyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B7477875.png)
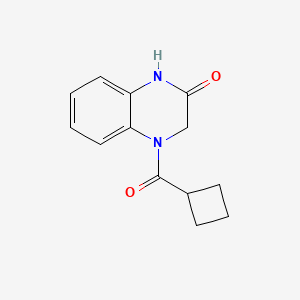
![N,4-dimethyl-N-[4-[[(3-phenyl-1H-pyrazole-5-carbonyl)amino]carbamoyl]phenyl]benzenesulfonamide](/img/structure/B7477881.png)
![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)
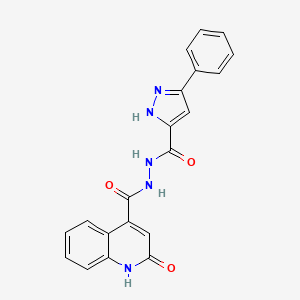
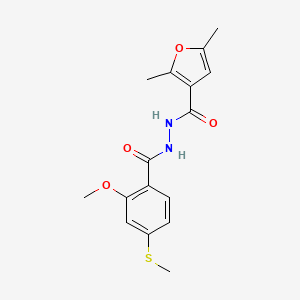
![N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7477913.png)
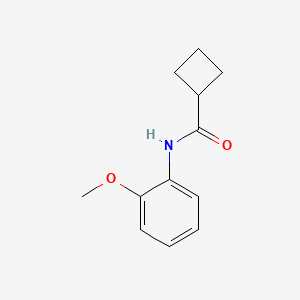
![[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B7477923.png)
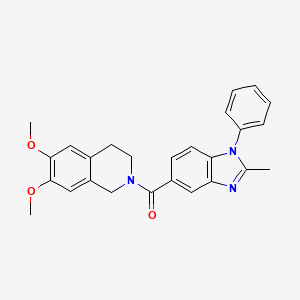
![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)
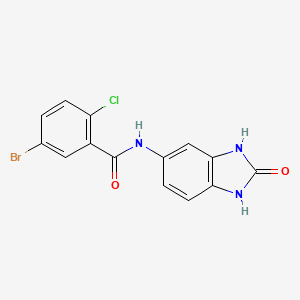
![[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477940.png)